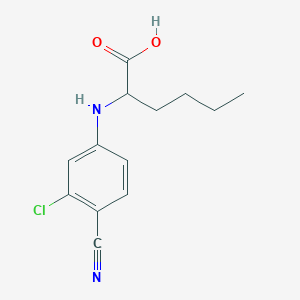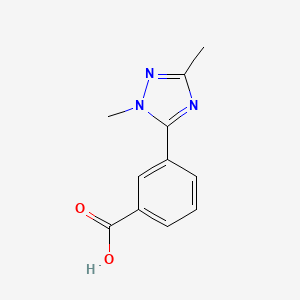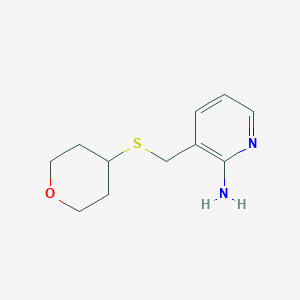
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as HMBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. HMBP is a derivative of pyrrolidine-3-carboxylic acid, which is a naturally occurring amino acid.
作用機序
The mechanism of action of 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of PPARγ, and the induction of apoptosis (programmed cell death) in cancer cells. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid in clinical settings.
合成法
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzoic acid with pyrrolidine-3-carboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of temperature and reaction time. The resulting product is purified through recrystallization or chromatography.
科学的研究の応用
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been used in various scientific research applications, including as a molecular probe for studying protein-ligand interactions, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for various diseases. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
特性
IUPAC Name |
1-(2-hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-2-3-11(15)10(6-8)12(16)14-5-4-9(7-14)13(17)18/h2-3,6,9,15H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOVMIUPVPNWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)



![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)


![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)